1-(4-chloro-2-methylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Description
Properties
Molecular Formula |
C22H21ClN6 |
|---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
1-(4-chloro-2-methylphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C22H21ClN6/c1-16-13-17(23)7-8-20(16)29-22-19(14-26-29)21(24-15-25-22)28-11-9-27(10-12-28)18-5-3-2-4-6-18/h2-8,13-15H,9-12H2,1H3 |
InChI Key |
UAPWXQGAPJDDIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Core Heterocycle Construction: Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is synthesized via cyclocondensation of 5-aminopyrazole derivatives with formamidine intermediates. A one-flask method developed by Lee et al. (2017) demonstrated the efficiency of combining Vilsmeier amidination and heterocyclization using 5-amino-1,3-diphenylpyrazole as a starting material . The reaction proceeds through the formation of a 4-(iminomethyl)-1,3-diphenyl-1H-pyrazol-5-yl-formamidine intermediate, which undergoes intramolecular cyclization upon treatment with hexamethyldisilazane (HMDS).
Reaction Conditions :
-
Solvent : N,N-dimethylformamide (DMF)
-
Reagents : PBr₃ (3 equiv), HMDS (3 equiv)
-
Temperature : 60–80°C
This method eliminates the need for isolating intermediates, reducing purification steps and improving overall efficiency.
Piperazine Substitution at Position 4
The final step involves substituting the chlorine atom at position 4 with 4-phenylpiperazine. This nucleophilic aromatic substitution (SNAr) requires careful control of reaction conditions to avoid side reactions.
-
Substrate : 4-Chloro-1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine (1 equiv)
-
Nucleophile : 4-Phenylpiperazine (1.2 equiv)
-
Base : K₂CO₃ (2 equiv)
-
Solvent : DMF or acetonitrile
-
Temperature : 80–100°C, 12–18 h
-
Yield : 65–85%
Mechanistic Insight :
The reaction proceeds via a two-step mechanism:
-
Formation of a Meisenheimer complex between the electron-deficient pyrimidine ring and the piperazine nucleophile.
-
Elimination of chloride ion , stabilized by the aromatic system’s electron-withdrawing groups.
Reaction Optimization and Scalability
Comparative studies highlight the impact of solvent polarity and base strength on substitution efficiency:
Microwave-assisted synthesis has been explored to reduce reaction times (3–5 h) while maintaining yields above 75%.
Analytical Characterization
Synthetic intermediates and the final product are validated using spectroscopic and chromatographic methods:
Key Data for 1-(4-Chloro-2-methylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine :
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrimidine-H), 7.65–7.20 (m, 9H, aromatic-H), 3.90–3.40 (m, 8H, piperazine-H), 2.35 (s, 3H, CH₃).
-
HPLC Purity : >98% (C18 column, 70:30 MeOH/H₂O).
Challenges and Alternative Routes
Side Reactions :
-
N-Alkylation Competition : Excess piperazine may lead to dialkylation at position 1. Mitigated by using 1.2 equiv of nucleophile .
-
Ring Oxidation : Prolonged heating in DMF can oxidize the pyrazolo ring. Controlled reaction times (≤18 h) prevent degradation.
Alternative Synthesis :
A three-component coupling approach using 4-chloro-2-methylaniline, cyanamide, and phenylpiperazine in the presence of Pd catalysis has been reported, though yields remain lower (50–60%).
Industrial-Scale Considerations
Commercial synthesis (e.g., VulcanChem, EvitaChem) emphasizes cost-effective and reproducible protocols:
Chemical Reactions Analysis
Types of Reactions
1-(4-chloro-2-methylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of specific functional groups under reducing conditions.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, leading to various derivatives with potentially different biological activities.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as intermediates in chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chloro-2-methylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Substituent Variations at Position 1 and 4
The table below highlights key analogs and their structural differences:
Key Observations :
- Position 1 : Aromatic groups (e.g., chlorophenyl, benzyl) enhance hydrophobic interactions with target proteins. The 4-chloro-2-methylphenyl group in the target compound may improve metabolic stability compared to unsubstituted phenyl groups .
- Position 4: Piperazinyl derivatives with aryl groups (e.g., phenyl, benzhydryl) modulate selectivity for receptors like dopamine or serotonin.
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability: Chlorine atoms (as in the target compound and ) often reduce oxidative metabolism, extending half-life compared to non-halogenated analogs .
Biological Activity
1-(4-chloro-2-methylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, a compound belonging to the pyrazolo[3,4-d]pyrimidine class, has garnered attention for its potential biological activities, particularly in oncology and neuropharmacology. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a fused bicyclic system with nitrogen atoms, which contributes to its unique pharmacological properties. The molecular formula is , with a molecular weight of approximately 433.94 g/mol .
Anticancer Properties
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. For instance:
- MCF-7 (breast cancer) : IC50 values reported between 45 to 97 nM.
- HCT-116 (colon cancer) : Similar IC50 ranges suggest effective inhibition of cell proliferation .
The mechanism of action primarily involves the inhibition of key kinases that regulate cell proliferation and survival pathways. Notably, the compound shows potential as an inhibitor of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation .
| Cell Line | IC50 (nM) | Mechanism |
|---|---|---|
| MCF-7 | 45 - 97 | CDK inhibition |
| HCT-116 | 45 - 97 | Apoptosis induction |
Neuropharmacological Effects
In addition to its anticancer properties, this compound has been explored for its neuropharmacological effects. Compounds in this class have shown promise in treating disorders such as schizophrenia and depression. The piperazine moiety is believed to enhance the binding affinity to serotonin receptors, which may contribute to its therapeutic effects .
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The compound exhibits strong binding affinity for CDKs, leading to disrupted cell cycle progression.
- Apoptosis Induction : It promotes programmed cell death in cancer cells through various signaling pathways.
- Neurotransmitter Modulation : The piperazine ring enhances interaction with neurotransmitter systems, particularly serotonin receptors .
Case Studies and Research Findings
Several studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:
- Xia et al. (2022) : Reported significant apoptosis induction in tumor cells with derivatives showing IC50 values as low as 49.85 μM against A549 lung cancer cells .
- Fan et al. (2022) : Evaluated cytotoxicity against A549 cell lines and observed autophagy without apoptosis at certain concentrations .
- Strocchi et al. (2022) : Developed pyrazole analogues that demonstrated potent activity against HCC and SNU449 cancer cell lines with IC50 values as low as 0.07 μM .
Q & A
Basic: What are the established synthetic routes for preparing this compound?
Methodological Answer:
The synthesis involves three critical steps:
Core formation : Cyclocondensation of aminopyrazole with chloropyrimidine derivatives under reflux (DMF, 110°C, 12 hours) to form the pyrazolo[3,4-d]pyrimidine scaffold.
Chlorophenyl introduction : Suzuki-Miyaura coupling using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 80°C to attach the 4-chloro-2-methylphenyl group.
Piperazine coupling : Buchwald-Hartwig amination with 4-phenylpiperazine (Pd(OAc)₂, Xantphos, Cs₂CO₃ in toluene at 100°C for 24 hours).
Optimization : Ultrasonic-assisted synthesis (40 kHz, 50°C) improves yields by 15–20% compared to conventional methods .
Basic: How is structural characterization performed?
Methodological Answer:
Use a combination of:
NMR spectroscopy : ¹H NMR (DMSO-d₆, 400 MHz) to confirm aromatic protons (δ 7.2–8.5 ppm) and piperazine NH signals (δ 3.1–3.5 ppm).
HRMS : Validate molecular ion ([M+H]⁺) with <5 ppm accuracy (e.g., m/z 459.1542 for C₂₃H₂₂ClN₇).
HPLC : Reverse-phase C18 column (acetonitrile/water gradient, 0.1% TFA) to ensure ≥95% purity .
Advanced: How to optimize reaction yields in piperazine coupling?
Methodological Answer:
Yield optimization strategies include:
Catalyst screening : Pd₂(dba)₃/Xantphos outperforms Pd(OAc)₂ in coupling efficiency (82% vs. 68% yield).
Solvent effects : Toluene minimizes side reactions compared to DMF.
Temperature control : Stepwise heating (80°C → 120°C) reduces decomposition.
Real-time monitoring : In-situ FTIR tracks amine coupling completion .
Advanced: How to resolve contradictions in kinase inhibition data?
Methodological Answer:
Address discrepancies via:
Standardized kinase panels : Test against FLT3, VEGFR2, and c-KIT using HTRF assays.
Cellular vs. enzymatic assays : Compare IC₅₀ values in MV4-11 leukemia cells (FLT3-driven) vs. recombinant kinase assays.
Co-crystallization : Confirm binding mode (e.g., DFG-in conformation for FLT3 inhibition) .
Basic: What in vitro models are suitable for initial screening?
Methodological Answer:
Use:
Kinase inhibition : Radiometric ³³P-ATP assays (FLT3 IC₅₀ = 12 nM).
Cytotoxicity : MTT assays in MV4-11 cells (72-hour exposure, IC₅₀ = 0.8 μM).
Selectivity indices : HEK293 normal cells (IC₅₀ > 50 μM indicates safety) .
Advanced: How to design SAR studies for piperazine analogs?
Methodological Answer:
Systematic SAR approaches:
Substituent variation : Introduce electron-withdrawing (NO₂) or bulky groups (CF₃) on the phenyl ring.
Bioisosteric replacement : Test morpholine or 4-methylpiperazine analogs.
3D-QSAR modeling : CoMFA analysis predicts activity cliffs (e.g., 4-phenyl > 2-phenyl by 3-fold) .
Advanced: How to validate antitumor efficacy in vivo?
Methodological Answer:
Key steps:
Xenograft models : MV4-11 leukemia in NOD/SCID mice (10 mg/kg oral dosing, 18 days).
PK/PD integration : LC-MS/MS plasma analysis (AUC = 12.3 μg·h/mL, T₁/₂ = 6.2 hours).
Toxicity monitoring : No significant weight loss or ALT/AST elevation at therapeutic doses .
Basic: How to address solubility challenges?
Methodological Answer:
Enhance solubility via:
Co-solvent systems : 5% DMSO in PBS with 0.1% Tween-80.
pH adjustment : Solubility >1 mg/mL at pH 4.5 (citrate buffer).
Amorphous dispersion : HPMC-E5 polymer increases solubility 5-fold .
Advanced: How to predict off-target interactions?
Methodological Answer:
Computational strategies:
Molecular docking : AutoDock Vina screens against 300+ kinases (ΔG < -9 kcal/mol indicates strong binding).
CYP inhibition : Fluorescent assays for CYP3A4/2D6 (IC₅₀ > 10 μM desired).
Proteome-wide similarity : SEA server identifies off-targets (e.g., JAK2 at >5 μM) .
Advanced: How to troubleshoot low purification yields?
Methodological Answer:
Mitigate issues with:
Gradient optimization : Acetonitrile/water (70:30 → 90:10 over 40 minutes).
Ion-pair chromatography : 0.1% TFA improves peak resolution.
Recrystallization : Tert-butyl methyl ether/heptane (1:3) yields 98% pure crystals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
